Cas no 947583-96-2 ((4-Bromo-2-(trifluoromethoxy)phenyl)methanamine)

(4-Bromo-2-(trifluoromethoxy)phenyl)methanamine is a halogenated aromatic amine featuring both bromo and trifluoromethoxy substituents, offering unique reactivity and electronic properties. The bromine atom provides a versatile site for further functionalization via cross-coupling reactions, while the trifluoromethoxy group enhances lipophilicity and metabolic stability. This compound is particularly valuable in pharmaceutical and agrochemical research as a building block for the synthesis of bioactive molecules. Its amine functionality allows for straightforward derivatization, enabling the development of targeted compounds with improved binding affinity or selectivity. The structural features of this intermediate make it suitable for applications in medicinal chemistry, where precise modulation of physicochemical properties is critical.
(4-Bromo-2-(trifluoromethoxy)phenyl)methanamine structure
947583-96-2 structure
Product Name:(4-Bromo-2-(trifluoromethoxy)phenyl)methanamine
CAS No:947583-96-2
MF:C8H7BrF3NO
MW:270.046491861343
CID:2114267
Update Time:2025-06-11

(4-Bromo-2-(trifluoromethoxy)phenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-(trifluoromethoxy)Benzenemethanamine
    • [4-bromo-2-(trifluoromethoxy)phenyl]methanamine
    • (4-BROMO-2-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE
    • 1-{4-bromo-2-[(trifluoromethyl)oxy]phenyl}methanamine
    • WCBVBEQNZPEIDX-UHFFFAOYSA-N
    • ({4-bromo-2-[(trifluoromethyl)oxy]phenyl}methyl)amine
    • (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine
    • Inchi: 1S/C8H7BrF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H,4,13H2
    • InChI Key: WCBVBEQNZPEIDX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(CN)=C(C=1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Topological Polar Surface Area: 35.2

(4-Bromo-2-(trifluoromethoxy)phenyl)methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019132560-1g
(4-Bromo-2-(trifluoromethoxy)phenyl)methanamine
947583-96-2 95%
1g
$701.68 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1166858-1g
(4-Bromo-2-(trifluoromethoxy)phenyl)methanamine
947583-96-2 97%
1g
¥5846.00 2024-04-24

Additional information on (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Recent Advances in the Study of (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine (CAS: 947583-96-2)

In recent years, (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine (CAS: 947583-96-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bromo- and trifluoromethoxy-substituted phenyl ring, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and potential as a building block for novel drug candidates.

One of the key areas of research has been the optimization of synthetic routes for (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine. Recent publications highlight improved methodologies that enhance yield and purity, making the compound more accessible for further pharmacological studies. For instance, a 2023 study demonstrated a novel catalytic approach that reduces byproduct formation and simplifies purification steps, thereby lowering production costs and increasing scalability.

Pharmacologically, (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine has been investigated for its role as a precursor in the development of central nervous system (CNS) targeting agents. Preliminary in vitro and in vivo studies suggest that derivatives of this compound exhibit affinity for specific neurotransmitter receptors, including serotonin and dopamine receptors. These findings open new avenues for the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease.

Furthermore, the compound's structural features have been leveraged in the design of protease inhibitors. A recent study published in the Journal of Medicinal Chemistry reported that (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine-based inhibitors demonstrated potent activity against HIV-1 protease, with improved pharmacokinetic profiles compared to existing drugs. This underscores the compound's versatility and potential in addressing unmet medical needs.

In addition to its therapeutic applications, (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine has also been explored in the context of chemical biology tools. Researchers have utilized its reactive amine group to develop fluorescent probes and affinity labels, enabling the study of protein-ligand interactions in real-time. These tools are invaluable for understanding molecular mechanisms and accelerating drug discovery processes.

Despite these advancements, challenges remain. The compound's stability under physiological conditions and its metabolic fate in vivo require further investigation. Ongoing studies aim to address these gaps, with a focus on optimizing its pharmacokinetic and toxicological profiles. Collaborative efforts between academia and industry are expected to drive these investigations forward, paving the way for clinical applications.

In conclusion, (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine (CAS: 947583-96-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse applications, from CNS therapeutics to protease inhibitors and chemical probes, highlight its potential to impact multiple areas of medicine. Continued research and development will be crucial to fully realize its therapeutic and diagnostic potential.

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